molecular formula C13H12N4O2S B5663290 3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No. B5663290
M. Wt: 288.33 g/mol
InChI Key: KEYJSBIRKQEVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds typically involves multi-step organic reactions, starting from readily available substrates. While specific synthesis routes for "3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole" are not directly available, analogous compounds have been synthesized through strategies such as condensation, cyclization, and substitution reactions. For instance, a related process involves the synthesis of oxadiazole derivatives from carboxylic acid and ethyl carboxylate precursors, followed by cyclization reactions to introduce the oxadiazole ring (Jiang et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and related heterocycles is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. X-ray crystallography, in particular, provides detailed insights into the spatial arrangement of atoms within the molecule, revealing aspects like bond lengths, angles, and molecular conformation. For example, compounds within this class have been characterized to show how substituents on the pyrazole and thiophene moieties influence the overall molecular geometry and electronic properties (Ge et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of "3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole" and its analogs is significantly influenced by the presence of the oxadiazole ring, which can participate in various chemical reactions. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the reaction conditions and the nature of the reactants. The oxadiazole ring is known for its electron-withdrawing properties, which can affect the reactivity of adjacent functional groups (Koparır et al., 2005).

Physical Properties Analysis

The physical properties of heterocyclic compounds like "3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole" are influenced by their molecular structure. These properties include melting points, boiling points, solubility in various solvents, and crystalline structure. The presence of different heteroatoms and functional groups within the molecule can lead to diverse interactions in the solid state, affecting its physical state and solubility behavior. Optical properties, such as UV-Vis absorption and fluorescence, are also crucial, with applications in materials science and sensor technology. The absorption and emission spectra can vary significantly with changes in solvent polarity and the nature of substituents on the heterocycles (Jiang et al., 2012).

properties

IUPAC Name

3-(oxolan-3-yl)-5-(3-thiophen-3-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-3-18-6-8(1)12-14-13(19-17-12)11-5-10(15-16-11)9-2-4-20-7-9/h2,4-5,7-8H,1,3,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYJSBIRKQEVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)C3=CC(=NN3)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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